Tert-butyl 2-bromoisonicotinate
Overview
Description
Tert-butyl 2-bromoisonicotinate is an organic compound with the molecular formula C10H12BrNO2. It is a derivative of isonicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a bromine atom, and the carboxyl group is esterified with a tert-butyl group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Mechanism of Action
Mode of Action
It is known that the compound can facilitate the deprotection of tert-butyl groups in esters, ethers, carbonates, and carbamates . This process involves the cleavage of the C−O bond in these groups, which is facilitated by the tris-4-bromophenylamminium cation radical, also known as magic blue (MB•+), and hydrosilane .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-bromoisonicotinate can be synthesized through a Fischer esterification reaction. This involves reacting isonicotinic acid with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The bromination of the resulting tert-butyl isonicotinate can be achieved using bromine or N-bromosuccinimide (NBS) under suitable conditions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of palladium-catalyzed arylation reactions can also be employed to introduce the bromine atom efficiently .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-bromoisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can be used in substitution reactions.
Bases: Strong bases like potassium tert-butoxide can be used in elimination reactions.
Palladium Catalysts: Palladium(0) or palladium(II) catalysts are commonly used in coupling reactions
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted isonicotinates can be formed.
Elimination Products: Alkenes are formed as major products in elimination reactions.
Coupling Products: Biaryl compounds are the major products in Suzuki-Miyaura coupling reactions
Scientific Research Applications
Tert-butyl 2-bromoisonicotinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antibacterial properties.
Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl isonicotinate: Lacks the bromine atom, making it less reactive in certain substitution and coupling reactions.
2-Bromoisonicotinic acid: Lacks the tert-butyl ester group, affecting its solubility and reactivity.
Methyl 2-bromoisonicotinate: Has a methyl ester group instead of a tert-butyl group, influencing its steric properties and reactivity
Uniqueness
Tert-butyl 2-bromoisonicotinate is unique due to the presence of both the bromine atom and the tert-butyl ester group. This combination enhances its reactivity in various chemical reactions and its potential as an antibacterial agent .
Properties
IUPAC Name |
tert-butyl 2-bromopyridine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-4-5-12-8(11)6-7/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSLHTVAIZWDJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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